

An In-depth Technical Guide to Triallyl Aconitate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest					
Compound Name:	Triallyl aconitate				
Cat. No.:	B12104131	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl aconitate, a triester of aconitic acid, is a molecule with potential applications in polymer chemistry and other fields due to its trifunctional nature and the reactivity of its allyl groups. This document provides a comprehensive overview of the available scientific and historical information regarding **triallyl aconitate**, including its synthesis, known properties, and a discussion of related compounds. While the historical record of its initial discovery is sparse, this guide compiles available patent literature and analogous chemical syntheses to provide a thorough understanding of this compound.

Introduction

Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers and is an intermediate in the citric acid cycle.[1] Its ester derivatives have been explored for various industrial applications, including their use as plasticizers and in the formation of polyesters. **Triallyl aconitate** (CAS No. 13675-27-9), with the molecular formula C₁₅H₁₈O₆, is the product of the esterification of aconitic acid with three equivalents of allyl alcohol.[2][3] The presence of three polymerizable allyl groups makes it a candidate for use as a crosslinking agent in the synthesis of polymers.

History of Discovery and Synthesis



The precise date and discoverer of **triallyl aconitate** are not well-documented in readily available scientific literature. Early research into aconitic acid esters is mentioned in patents from the 1940s, though with limited detail. The synthesis of aconitic acid esters has historically been challenging due to the tendency for decomposition at high temperatures during direct esterification from aconitic acid or the dehydration of citric acid esters.

A notable patented method for the preparation of trialkyl aconitates, which includes a claim for "triallyl aconitate ester," was developed. This process involves the liquid-phase de-acetylation of acetylated citric acid esters. While this represents a viable synthetic route, it is an indirect method.

The more conventional approach to ester synthesis is the direct Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. While a specific, detailed protocol for the direct Fischer esterification of aconitic acid with allyl alcohol to form **triallyl aconitate** is not prominently available in the literature, the general principles of this reaction are well-established.

Synthesis Protocols

Fischer-Speier Esterification of Aconitic Acid with Allyl Alcohol (General Procedure)

This protocol is a generalized procedure based on the principles of Fischer esterification and would require optimization for the specific synthesis of **triallyl aconitate**.

Reaction Scheme:

Figure 1: General reaction scheme for the Fischer-Speier esterification of aconitic acid.

Materials:

- · Aconitic acid
- Allyl alcohol (in excess, to serve as both reactant and solvent)
- Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)



- Sodium bicarbonate solution (for neutralization)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine aconitic acid and an excess of allyl alcohol.
- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
- Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
- Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude **triallyl aconitate** by vacuum distillation.

Synthesis via De-acetylation of Acetylated Citric Acid Esters (Based on Patent Literature)

This method provides an alternative route to **triallyl aconitate**.

Workflow Diagram:

Figure 2: Workflow for the synthesis of **triallyl aconitate** via de-acetylation.



Procedure Outline:

- · Prepare acetyl triallyl citrate.
- Heat the acetyl triallyl citrate in the liquid phase to a temperature of 180-225 °C under reduced pressure (1-50 mmHg).
- The reaction is carried out in the presence of a catalyst, such as iodine or sodium acetate.
- The resulting crude **triallyl aconitate** is then purified, typically by molecular distillation.

Quantitative Data

As of the latest literature search, detailed experimental data for the physical and spectral properties of pure **triallyl aconitate** are not readily available in public databases. The following table summarizes the known information and provides data for structurally related compounds for comparison.



Property	Triallyl Aconitate	Triethyl Aconitate (for comparison)	Tributyl Aconitate (for comparison)	Triallyl Isocyanurate (for comparison)
CAS Number	13675-27-9[2]	5349-99-5[4]	7568-58-3	1025-15-6[5]
Molecular Formula	C15H18O6[2]	C12H18O6[4]	C18H30O6	C12H15N3O3[5]
Molecular Weight	294.30 g/mol [2]	258.27 g/mol [4]	342.43 g/mol	249.27 g/mol [5]
Boiling Point	Data not available	Data not available	Data not available	149-152 °C at 4 mmHg[6]
Density	Data not available	Data not available	Data not available	1.159 g/mL at 25 °C[6]
Refractive Index	Data not available	Data not available	Data not available	n20/D 1.513[6]
Toxicity	Mouse LDLo: 125 mg/kg[7]	Data not available	Data not available	Harmful if swallowed[8]

Predicted Spectral Data

While experimental spectra for **triallyl aconitate** are not available, general spectral characteristics can be predicted based on its structure.

- ¹H NMR: The spectrum would be expected to show signals corresponding to the vinyl protons of the allyl groups (typically in the 5-6 ppm region) and the methylene protons adjacent to the oxygen and the double bond. Signals for the backbone protons of the aconitate moiety would also be present.
- ¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ester groups, the olefinic carbons of the allyl groups, and the carbons of the aconitate backbone.
- FTIR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and bands associated with the C=C stretching of the allyl groups (around 1645 cm⁻¹).



Biological Activity and Applications

Currently, there is limited information on the specific biological activity of **triallyl aconitate** beyond a reported toxicity value in mice.[7] Aconitic acid itself and some of its other esters have been investigated for various biological roles, including anti-inflammatory and antimicrobial activities.[1] Given the reactivity of the allyl groups, a primary application of **triallyl aconitate** is likely to be in polymer chemistry as a crosslinking agent to modify the properties of polymers.

Conclusion

Triallyl aconitate is a tri-functional ester of aconitic acid with potential utility in materials science. While its historical discovery is not clearly documented, methods for its synthesis can be inferred from general chemical principles and related patent literature. A significant gap exists in the publicly available experimental data for its physical and spectral properties. Further research is needed to fully characterize this compound and explore its potential applications in drug development and other scientific fields. This guide provides a foundational understanding based on the currently accessible information and serves as a starting point for researchers interested in this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 2. aablocks.com [aablocks.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Triethyl aconitate | C12H18O6 | CID 5462692 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]



- 7. Triethyl aconitate | 68077-28-1 | Benchchem [benchchem.com]
- 8. Triallyl cyanurate | C12H15N3O3 | CID 7555 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Triallyl Aconitate: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12104131#discovery-and-history-of-triallyl-aconitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com